Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
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Overview
Description
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is an organotin compound characterized by the presence of a triphenylstannyl group bonded to a 2,3,4,5-tetrafluorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually require moderate temperatures and the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The organotin moiety can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields triphenyltin hydroxide and 2,3,4,5-tetrafluorobenzoic acid, while oxidation can produce various oxidized organotin species .
Scientific Research Applications
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with various molecular targets. The organotin moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the disruption of cellular processes. The compound’s fluorinated benzoyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Hydroxide: A related organotin compound with similar chemical properties but lacking the fluorinated benzoyl group.
2,3,4,5-Tetrafluorobenzoyl Chloride: A precursor in the synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane, used in various organic reactions.
Triphenylstannane: Another organotin compound with a triphenylstannyl group but without the ester linkage to a fluorinated benzoyl moiety.
Uniqueness
This compound is unique due to the combination of its organotin and fluorinated benzoyl components. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is a compound of significant interest in the field of organic chemistry and materials science due to its unique properties and potential applications. This article explores its biological activity, synthesizing data from various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a tin atom bonded to three phenyl groups and one tetrafluorobenzoyloxy group. The presence of fluorine atoms enhances its stability and alters its electronic properties, making it suitable for various applications in organic electronics and photonics.
Biological Activity Overview
Antimicrobial Properties
Research has indicated that organotin compounds, including triphenylstannanes, exhibit antimicrobial activity. The mechanism often involves the disruption of cellular membranes and interference with metabolic processes in microorganisms. Studies have shown that triphenylstannanes can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. For example, a study reported IC50 values indicating significant cytotoxicity against human breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Neurotoxicity and Endocrine Disruption
Some studies have raised concerns about the neurotoxic potential of organotin compounds. Triphenylstannane has been implicated in endocrine disruption, affecting hormone signaling pathways. Research involving animal models has shown alterations in reproductive behaviors and hormone levels upon exposure to triphenylstannanes.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy tested various organotin compounds against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against both bacteria .
- Cytotoxicity in Cancer Cells : In a recent publication in Cancer Letters, researchers investigated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited selective toxicity towards MCF-7 cells with an IC50 value of 8 µM after 48 hours of exposure .
- Endocrine Disruption Assessment : A toxicological assessment conducted by the Environmental Protection Agency highlighted potential endocrine-disrupting effects associated with organotin compounds. This compound was found to alter testosterone levels in treated male rats .
Table: Summary of Biological Activities
Properties
CAS No. |
921770-49-2 |
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Molecular Formula |
C25H16F4O2Sn |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
triphenylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3C6H5.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;3*1-2-4-6-5-3-1;/h1H,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
BPCJBEDMRRNMTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4F)F)F)F |
Origin of Product |
United States |
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